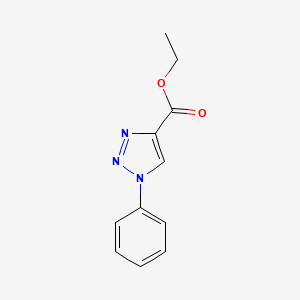

1-苯基-1H-1,2,3-三唑-4-羧酸乙酯

描述

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar triazole-based compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole-based compounds have been synthesized using a variety of chemical reactions. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has been used to form these structures .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using various analytical techniques. For example, one of the synthesized compounds was described as a white solid with a melting point of 109–111°C .科学研究应用

合成和化学

1-苯基-1H-1,2,3-三唑-4-羧酸乙酯及其衍生物因其化学合成和性质而被广泛研究。一项研究重点关注使用“点击化学”技术有效合成相关化合物 1-(4-甲氧基苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯。该过程涉及用各种芳基亚胺处理重氮乙酸乙酯,导致形成完全取代的 1,2,3-三唑 (Chen, Liu, & Chen, 2010)。此外,1-羟基-1H-1,2,3-三唑-4-羧酸乙酯(一种用于肽合成的新型偶联剂)的合成和应用突出了这些化合物在有机合成中的多功能性 (Jiang, Davison, Tennant, & Ramage, 1998).

腐蚀抑制

2-(4-苯基-1H-1,2,3-三唑-1-基)乙酸乙酯(1-苯基-1H-1,2,3-三唑-4-羧酸乙酯的衍生物)已被研究作为一种缓蚀剂。在一项研究中,它在酸性环境中保护低碳钢免受腐蚀方面显示出高抑制性能,这证明了这些化合物在材料科学中的实际应用 (Nahlé, Salim, El Hajjaji, et al., 2021).

晶体多态性

已经探索了与 1-苯基-1H-1,2,3-三唑-4-羧酸乙酯相关的化合物的多态性。例如,对 N-[N-(3-苯基-1H-1,2,4-三唑-5-基)氨基甲酰基]氨基甲酸乙酯的研究揭示了有趣的晶体学性质,显示出不同多态形式的不同分子几何形状 (Dolzhenko, Tan, Dolzhenko, et al., 2010).

四元键相互作用

1-苯基-1H-1,2,3-三唑-4-羧酸乙酯衍生物也因其四元键相互作用而被研究。一项研究探索了具有 α-酮酯官能团的三唑衍生物的合成、光谱和 X 射线表征。该研究提供了对这些化合物的分子静电势和相互作用能的见解,这对于理解它们的化学行为至关重要 (Ahmed, Yasin, Aziz, et al., 2020).

药物中间体

三唑衍生物,包括与 1-苯基-1H-1,2,3-三唑-4-羧酸乙酯相关的衍生物,是药物合成中的重要中间体。例如,1-甲基-4-苯基-1H-1,2,3-三唑-5-羧酸的合成突出了其作为各种药物中间体的显着性 (Liu, Pei, Xue, et al., 2015).

未来方向

Given the promising neuroprotective and anti-inflammatory properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, future research could focus on further exploring its potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .

属性

IUPAC Name |

ethyl 1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFDOPIMFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone](/img/structure/B2376429.png)

![4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2376432.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)